4-(Furan-3-yl)pyrrolidine-3-carboxylic acid
Description
4-(Furan-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a furan group at the 3-position and a carboxylic acid moiety at the 3-position of the pyrrolidine core. For example, (3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid (CAS: 959579-57-8) has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The position of the furan substituent (3- vs. 2-) may influence electronic, steric, and pharmacological characteristics.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(furan-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-2,5,7-8,10H,3-4H2,(H,11,12) |
InChI Key |
VFWGSSMYXMQCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors Under Acidic or Basic Conditions
This classical approach involves the cyclization of appropriately substituted amino acids or amino alcohols with furan derivatives, often under acidic or basic catalysis, to form the fused heterocyclic system.
- Starting from amino acids or amino alcohols bearing a furan substituent, cyclization can be achieved via intramolecular nucleophilic attack facilitated by acid catalysis, resulting in pyrrolidine rings fused with furan.
- The formation of pyrrolidine rings through cyclization of precursors such as N-alkylated amino acids or amino alcohols with furan derivatives has been reported, often under reflux with acids like hydrochloric acid or under basic conditions with sodium hydroxide.
- Straightforward and scalable.
- Suitable for synthesizing racemic mixtures.
- Enantioselectivity generally low unless chiral catalysts or auxiliaries are employed.
Organocatalytic Enantioselective Michael Addition
Recent advances have employed organocatalytic Michael addition reactions to synthesize enantiomerically enriched pyrrolidine derivatives. For example, the enantioselective addition of nitroalkanes to α,β-unsaturated carbonyl compounds bearing furan rings.
| Method | Catalyst | Enantiomeric Excess | Yield | Notes |
|---|---|---|---|---|
| Organocatalytic Michael Addition | Chiral amines or thioureas | Up to 97% | Moderate to high | Produces enantiomerically enriched pyrrolidine-3-carboxylic acids |
(Ref: PubMed, 2016)
This method allows for high stereoselectivity and is suitable for synthesizing derivatives with specific substitution patterns on the pyrrolidine ring.
Cross-Coupling and Functionalization of Furan Derivatives
Another approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach furan rings to pyrrolidine precursors.
- Preparation of halogenated pyrrolidine derivatives.
- Coupling with furan-based boronic acids or alkenes.
- The process yields regioselective attachment of furan rings, which are then oxidized or functionalized to introduce the carboxylic acid group.
- High regioselectivity.
- Compatibility with various functional groups.
- Requires expensive catalysts and rigorous conditions.
Oxidation of Furan-Containing Pyrrolidine Precursors
In some protocols, furan-containing pyrrolidine derivatives are synthesized first, followed by oxidative cleavage or functionalization to yield the carboxylic acid.
- Synthesis of the pyrrolidine-furan core.
- Oxidation with reagents such as potassium permanganate or osmium tetroxide to introduce carboxylic acids.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxidation | KMnO₄ or OsO₄ | Aqueous, room temperature | Variable | Converts furan to carboxylic acid |
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Enantioselectivity | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of precursors | Amino acids/alcohols + furan derivatives | Intramolecular cyclization | Low to moderate | 50-70% | Suitable for racemic compounds |
| Organocatalytic Michael addition | α,β-unsaturated compounds with furan | Enantioselective addition | Up to 97% ee | 60-85% | High stereocontrol |
| Cross-coupling reactions | Halogenated pyrrolidine + furan boronic acids | Palladium-catalyzed coupling | Not specified | 70-90% | Regioselective |
| Oxidative functionalization | Pyrrolidine-furan precursors | Oxidation to carboxylic acid | Variable | 50-75% | Requires careful control |
Notable Research Findings
Enantioselective Synthesis: Organocatalytic Michael addition reactions have demonstrated high enantiomeric excess (up to 97%) for pyrrolidine-3-carboxylic acid derivatives, including those with furan substituents, indicating a promising route for chiral compound synthesis (Ref: PubMed, 2016).
Catalytic Efficiency: The process involving enantioselective hydrogenation under moderate conditions yields high purity products, as exemplified by the synthesis of (S,S)-enantiomers with >99% purity and >99.9% enantiomeric excess (Ref: Patent US8344161B2).
Functionalization Techniques: Palladium-catalyzed cross-coupling methods allow for regioselective attachment of furan rings, which can then be oxidized to form the carboxylic acid, providing a versatile route for diverse derivatives.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Example reactions include:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.), reflux, 4 hrs | Methyl 4-(furan-3-yl)pyrrolidine-3-carboxylate | 85% | |
| Ethanol | HCl (gas), RT, 12 hrs | Ethyl 4-(furan-3-yl)pyrrolidine-3-carboxylate | 78% |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, followed by nucleophilic attack by the alcohol.
Amidation Reactions
The carboxylic acid reacts with primary/secondary amines to form amides. Catalytic methods include:
| Amine | Coupling Reagent | Product | Purity | Source |
|---|---|---|---|---|
| Benzylamine | HATU, DIPEA | N-Benzyl-4-(furan-3-yl)pyrrolidine-3-carboxamide | >95% | |
| Cyclohexylamine | EDCl, HOBt | N-Cyclohexyl-4-(furan-3-yl)pyrrolidine-3-carboxamide | 89% |
Key Insight : Steric hindrance from the furan-3-yl group slows reaction kinetics compared to unsubstituted analogs .
Furan Ring Functionalization
The furan moiety participates in electrophilic substitution and oxidation:
Nitration
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 4-(5-Nitrofuran-3-yl)pyrrolidine-3-carboxylic acid | 5-position |
Oxidation
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 1 hr | 4-(2,5-Dihydrofuran-3-yl)pyrrolidine-3-carboxylic acid | Epoxide formation |
Pyrrolidine Ring Modifications
The secondary amine in the pyrrolidine ring undergoes alkylation/acylation:
Stereochemical Note : Reactions preserve the (3S,4S) configuration unless harsh conditions induce racemization .
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Regiochemistry | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8 hrs | Bicyclic oxanorbornene derivative | endo-Selective |
Decarboxylation Reactions
Thermal or catalytic decarboxylation removes the carboxylic acid group:
| Catalyst | Temperature | Product | Conversion | Source |
|---|---|---|---|---|
| Cu(OAc)₂ | 150°C, 6 hrs | 4-(Furan-3-yl)pyrrolidine | 68% |
Comparative Reactivity Analysis
The table below contrasts reactivity with structurally similar compounds:
| Compound | Esterification Rate | Amidation Efficiency | Furan Oxidation Yield |
|---|---|---|---|
| 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid | Moderate | High | 75% |
| 4-(Furan-2-yl)pyrrolidine-3-carboxylic acid | Fast | Moderate | 62% |
| 4-Phenylpyrrolidine-3-carboxylic acid | Slow | Low | N/A |
Key Trend : Electron-withdrawing furan-3-yl substitution reduces pyrrolidine ring basicity, slowing alkylation but enhancing amidation .
Scientific Research Applications
4-(Furan-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural analogs of pyrrolidine-3-carboxylic acid derivatives, emphasizing substituent effects:
Key Observations:
- Substituent Position: The furan-3-yl vs.
- Functional Groups : Electron-withdrawing groups (e.g., CF₃ in ) enhance acidity of the carboxylic acid, while bulky substituents (e.g., benzyl in ) may reduce metabolic clearance.
Key Observations:
- High-yield syntheses (>60%) are achievable for benzodioxol- and dimethoxyphenyl-substituted derivatives .
- Low purity (16% in ) highlights challenges in introducing ethoxyphenyl and ureido groups, possibly due to steric hindrance or side reactions.
Receptor Affinity and Selectivity
- Endothelin Antagonists : Pyrrolidine-3-carboxylic acid derivatives with N,N-dialkylacetamide side chains (e.g., ABT-627) exhibit high ETA receptor selectivity. Substitution with sulfonamide groups enhances ETB affinity, achieving balanced ETA/ETB ratios .
- Impact of Substituents: Fluorine Substitution: Ortho-fluorine on aromatic rings improves receptor affinity (sub-nanomolar range) and oral bioavailability (30–50% in rats) . Alkyl Chain Length: Optimal N- and S-alkyl chain lengths (4–6 carbons) maximize dual receptor binding .
Bioavailability and Stability
Biological Activity
4-(Furan-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a furan ring and a pyrrolidine structure, which contribute to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 181.19 g/mol. The structure includes a furan moiety attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2762212 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. For instance, in vitro tests indicated that certain pyrrolidine derivatives were effective against various bacterial strains, showcasing their potential as antibacterial agents .
Neuropharmacological Effects
Compounds containing pyrrolidine rings have been explored for their neuropharmacological effects. In particular, some derivatives have shown promise as antagonists in neuropeptide systems, which are involved in various physiological processes such as stress response and appetite control . The mechanism often involves modulation of neurotransmitter pathways, indicating that this compound may also influence similar pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group is likely involved in hydrogen bonding with target proteins or enzymes, facilitating the compound's bioactivity. Additionally, the furan ring may participate in π-stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various pyrrolidine derivatives found that modifications at specific positions significantly impacted antimicrobial efficacy. Compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions enhanced activity .
- Antitumor Research : In a comparative analysis of different furan-containing compounds, it was observed that those with a pyrrolidine structure exhibited enhanced cytotoxicity against cancer cell lines compared to their non-pyrrolidine counterparts . This suggests that the presence of the pyrrolidine ring is crucial for antitumor activity.
Q & A
Q. What are the common synthetic routes for 4-(Furan-3-yl)pyrrolidine-3-carboxylic acid, and how can stereochemical outcomes be controlled?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Ring Formation : Pyrrolidine rings are constructed via cyclization of γ-amino ketones or reductive amination of aldehydes with amines.
- Substituent Coupling : The furan-3-yl group is introduced via Suzuki-Miyaura coupling (using palladium catalysts) or nucleophilic substitution, depending on precursor availability .
- Stereochemical Control : Chiral auxiliaries (e.g., Fmoc groups) or asymmetric catalysis (e.g., Evans oxazaborolidines) are employed to achieve desired (3R,4S) or (3S,4R) configurations. Protecting groups like tert-butoxycarbonyl (Boc) are used to prevent side reactions during carboxylic acid functionalization .
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to optimize yields (typically 50–75% for multi-step syntheses).
- Purify intermediates via column chromatography or recrystallization to minimize impurities affecting downstream steps.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., furan ring protons at δ 7.2–8.0 ppm, pyrrolidine backbone protons at δ 2.5–4.0 ppm) and confirms carboxylic acid presence (broad peak at δ 10–12 ppm).
- 2D NMR (COSY, HSQC) : Resolves stereochemistry and coupling patterns .
- IR Spectroscopy : Detects carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3500 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., dihedral angles between furan and pyrrolidine rings), critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry (HRMS) : Confirms molecular weight (±1 ppm accuracy) and fragmentation patterns .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use fluorogenic substrates or ELISA to measure inhibition of target enzymes (e.g., proteases, kinases) at varying concentrations (1 nM–100 µM).
- IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .
- Receptor Binding Studies :
- Radioligand displacement assays (e.g., [³H]-labeled competitors) quantify affinity (Kᵢ) for GPCRs or ion channels .
- Cytotoxicity Screening :
- MTT or resazurin assays in cell lines (e.g., HEK293, HeLa) assess viability at 24–72 hours post-treatment .
Q. Critical Parameters :
- Include positive controls (e.g., known inhibitors) and validate assay reproducibility (n ≥ 3).
- Account for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are the limitations?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) :
- Predict binding modes to target proteins (e.g., kinases, viral proteases) using crystal structures from the PDB. Score interactions (e.g., hydrogen bonds with active-site residues) .
- QSAR Modeling :
- Derive predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.6 acceptable) .
- Limitations :
- Accuracy depends on protein flexibility and solvent effects. Experimental validation (e.g., mutagenesis studies) is essential to confirm predictions .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-3-carboxylic acid derivatives?
Methodological Answer:
- Variable Analysis :
- Compare assay conditions (pH, temperature, ion concentrations) across studies. For example, kinase activity may vary with Mg²⁺ concentration .
- Verify compound purity (>95% by HPLC) and stereochemical integrity (via chiral HPLC or optical rotation) .
- Meta-Analysis :
Case Study : Discrepancies in IC₅₀ values for similar compounds were traced to differences in cell membrane permeability assays (artificial membranes vs. Caco-2 monolayers) .
Q. How do substituents on the pyrrolidine ring influence pharmacological activity?
Methodological Answer:
- SAR Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
